Potassium 2-iodobenzenesulfonate

Overview

Description

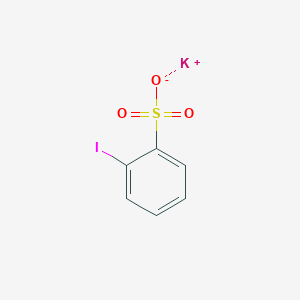

Potassium 2-iodobenzenesulfonate is a chemical compound with the molecular formula C6H4IO3S.K . It forms a two-dimensional sheet-like structure in the bc plane, with the iodobenzene rings protruding above and below .

Synthesis Analysis

The selective preparation of 2-iodoxybenzenesulfonic acid (IBS, as potassium or sodium salts) can be achieved by the oxidation of sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water .Molecular Structure Analysis

The potassium cation in this compound is 2.693 (3)–2.933 (3) Å from the sulfonate and water O atoms (including symmetry-related atoms) . The single crystal X-ray diffraction analysis reveals a complex polymeric structure .Chemical Reactions Analysis

The oxidation of sodium 2-iodobenzenesulfonate in neutral aqueous solution gives the iodine(V) products . Furthermore, a new method for the preparation of the reduced form of IBS, 2-iodosylbenzenesulfonic acid, by using periodic acid as an oxidant, has been developed .Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H4IO3S.K and a molecular weight of 322.16 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Oxidation and Synthesis Applications

Preparation of Hypervalent Iodine Compounds : Potassium 2-iodobenzenesulfonate is used in the synthesis of hypervalent iodine(V) compounds, which are powerful oxidants. The oxidation of sodium 2-iodobenzenesulfonate with Oxone or sodium periodate in water has been demonstrated for this purpose. The resultant compounds exhibit complex polymeric structures with significant potential in various chemical syntheses (Mironova et al., 2018).

Oxidative Iodination of Aromatic Substrates : this compound derivatives are utilized as reagents for the oxidative iodination of arenes. These compounds, known for their thermal stability and water solubility, are valuable in creating iodine-based oxidants used in the synthesis of various organic molecules (Yusubov et al., 2012).

Synthesis of Platinum(II) Dithiocarbimato Complexes : The compound plays a role in synthesizing novel platinum(II) complexes. Its reaction with specific sulfonamides leads to the formation of these complexes, which have potential applications in materials science and catalysis (Amim et al., 2008).

Oxidation Reactions in Organic Chemistry

Catalysis in Alcohol Oxidation : this compound-based compounds serve as catalysts in alcohol oxidation to carbonyl compounds. This catalytic process is recognized for its selectivity and mild reaction conditions, making it suitable for sensitive organic syntheses (Uyanik & Ishihara, 2009).

Recyclable Reagent for Iodo-functionalization : It's used as a recyclable reagent in the iodo-functionalization of alkenes, alkynes, and ketones. This application underscores its efficiency and environmental friendliness due to its recyclability (Mironova et al., 2016).

Other Chemical Applications

Synthesis of Lanthanide Derivatives : The compound is involved in creating lanthanide complexes, which are significant in various chemical processes and potential catalytic applications (Mahmudov et al., 2015).

Study of Adsorption Energetics : Research involving this compound has contributed to understanding the adsorption energetics of certain compounds, providing insights into molecular interactions and surface chemistry (Carter et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

Potassium 2-iodobenzenesulfonate is a metal-organic compound . The primary target of this compound is the potassium cation (K+), which is a crucial element in various biological processes .

Mode of Action

In the crystal structure of this compound, the potassium cation is between 2.693 (3) to 2.933 (3) Å from the sulfonate and water O atoms (including symmetry-related atoms) and forms a two-dimensional sheet-like structure in the bc plane, with the iodobenzene rings protruding above and below . This interaction results in changes in the structural configuration of the compound.

properties

IUPAC Name |

potassium;2-iodobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHHMIUXMRYDRQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IKO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042590.png)

![N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042591.png)

![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)

![N-{3-[(2-fluorophenyl)thio]propyl}-3-(trifluoromethyl)benzenesulphonamide](/img/structure/B3042596.png)

![N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B3042597.png)

![5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole](/img/structure/B3042598.png)

![4-chloro-3-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzenesulfonamide](/img/structure/B3042600.png)

![5-chloro-4-[({[(isopropylamino)carbonyl]oxy}imino)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B3042602.png)

![Methyl 5-(4-fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxylate](/img/structure/B3042606.png)

![N1-[4-(4-fluorophenyl)-6-methoxypyrimidin-2-yl]-2,2-dichloroacetamide](/img/structure/B3042607.png)

![2,3,3-trichloro-1-[3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazol-1-yl]prop-2-en-1-one](/img/structure/B3042609.png)